

# Firefly luciferase-IN-3 degradation and storage conditions

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## Compound of Interest

Compound Name: *Firefly luciferase-IN-3*

Cat. No.: *B14999424*

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## Firefly Luciferase Technical Support Center

Welcome to the Technical Support Center for Firefly Luciferase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of Firefly luciferase assays.

## Frequently Asked Questions (FAQs)

**Q1:** What are the optimal storage conditions for Firefly luciferase and its reagents?

**A1:** Proper storage is crucial for maintaining the activity of Firefly luciferase and its assay components. Recommendations can vary slightly between suppliers, but general guidelines are summarized below.

**Q2:** How stable is Firefly luciferase at different temperatures?

**A2:** Firefly luciferase is a thermolabile enzyme, and its stability is highly dependent on temperature. Exposure to elevated temperatures can lead to a rapid loss of activity.[\[1\]](#)[\[2\]](#) Wild-type Firefly luciferase has an in vitro half-life of approximately 3 minutes at 37°C.[\[3\]](#)

**Q3:** What is the optimal pH for Firefly luciferase activity?

**A3:** Firefly luciferase activity is sensitive to pH. The optimal pH for its enzymatic activity is generally between 7.0 and 9.0, with the peak activity typically observed around pH 7.8.[\[3\]](#)

Q4: How many freeze-thaw cycles can Firefly luciferase reagents tolerate?

A4: Most Firefly luciferase assay kits and D-luciferin stock solutions are stable for at least 5 freeze-thaw cycles.[\[4\]](#)[\[5\]](#)[\[6\]](#) However, to preserve maximal activity, it is recommended to aliquot reagents into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[\[7\]](#)

Q5: What causes the signal to decay in a Firefly luciferase assay?

A5: The decay of the luminescent signal in a "flash-type" assay is a natural characteristic of the enzyme kinetics. The signal typically decays over the course of about 10-12 minutes.[\[5\]](#) This is due to product inhibition and the inherent instability of the enzyme during the reaction. "Glow-type" assays contain proprietary components that modify the reaction to produce a more stable, long-lasting signal.

## Data Summary

### Table 1: Recommended Storage Conditions for Firefly Luciferase Assay Components

Component	Short-Term Storage	Long-Term Storage	Stability Notes
Lyophilized D-Luciferin	4°C (protected from light)[8]	-20°C or below[4][5]	Stable for at least 6 months at -20°C.[4][5]
D-Luciferin Stock Solution (in water)	4°C (for a few days)	-20°C or -80°C	Stable for at least 6 months at -20°C.[4][5] [6] Tolerates up to 5 freeze-thaw cycles.[4][5]
Firefly Luciferase Assay Buffer	Room Temperature (for thawing)[4][5]	-20°C or -80°C	Stable for 3 months at -20°C and at least 6 months at -80°C.[4][5] [6]
5X Cell Lysis Buffer	4°C (for 1X solution, up to 1 month)[4][5]	-20°C[4][5]	Avoid multiple freeze-thaw cycles for the 5X stock.
Reconstituted Working Solution (Assay Buffer + Substrate)	Room Temperature (20-25°C)	-20°C or -70°C for aliquots	Stable for up to 4 hours at room temperature.[8][9] For long-term storage, aliquot and store at -70°C.[7]
Cell Lysates containing Luciferase	On ice (perform assay immediately)[8]	-20°C or -80°C	Store at -80°C if the assay is not performed on the same day.[6] Avoid repeated freeze-thaw cycles.[10]

**Table 2: In Vitro Stability of Wild-Type Firefly Luciferase at Various Temperatures**

Temperature	Half-life / Activity Loss	Reference
25°C & 30°C	Stable for at least 360 minutes.	<a href="#">[11]</a>
35°C	~70% activity loss after 120 minutes.	<a href="#">[11]</a>
37°C	Half-life of approximately 3 minutes.	<a href="#">[3]</a>
40°C & 45°C	Completely inactivated within 30 minutes.	<a href="#">[11]</a>

## Experimental Protocols

### Protocol 1: Assessing the Thermostability of Firefly Luciferase

This protocol outlines a method to determine the stability of Firefly luciferase at different temperatures.

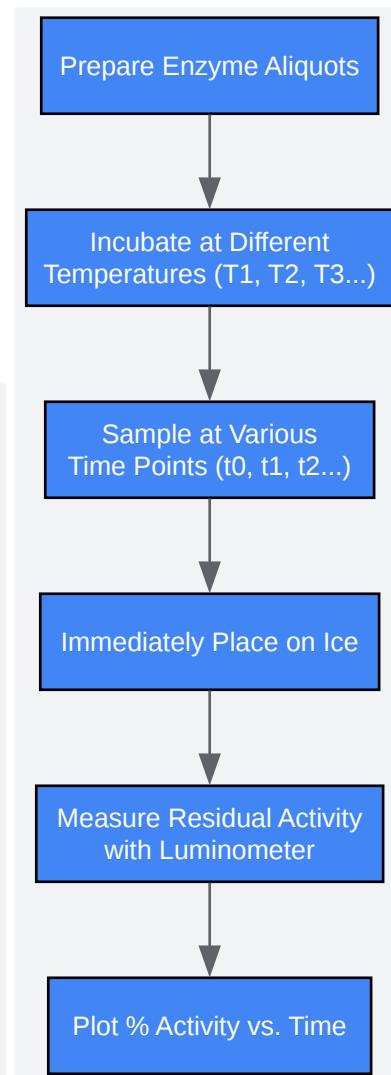
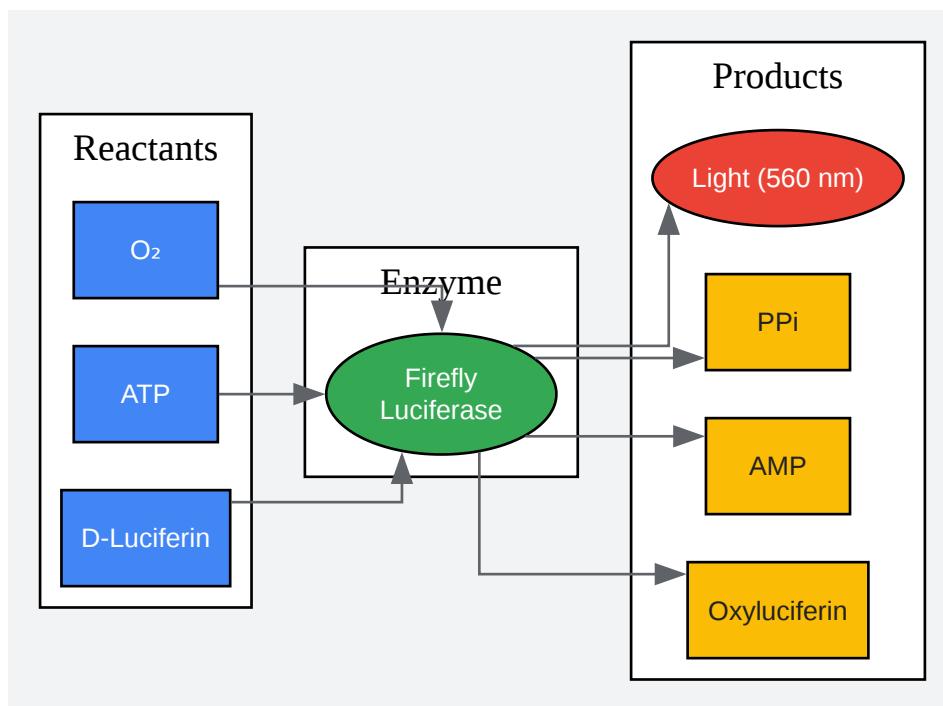
#### Materials:

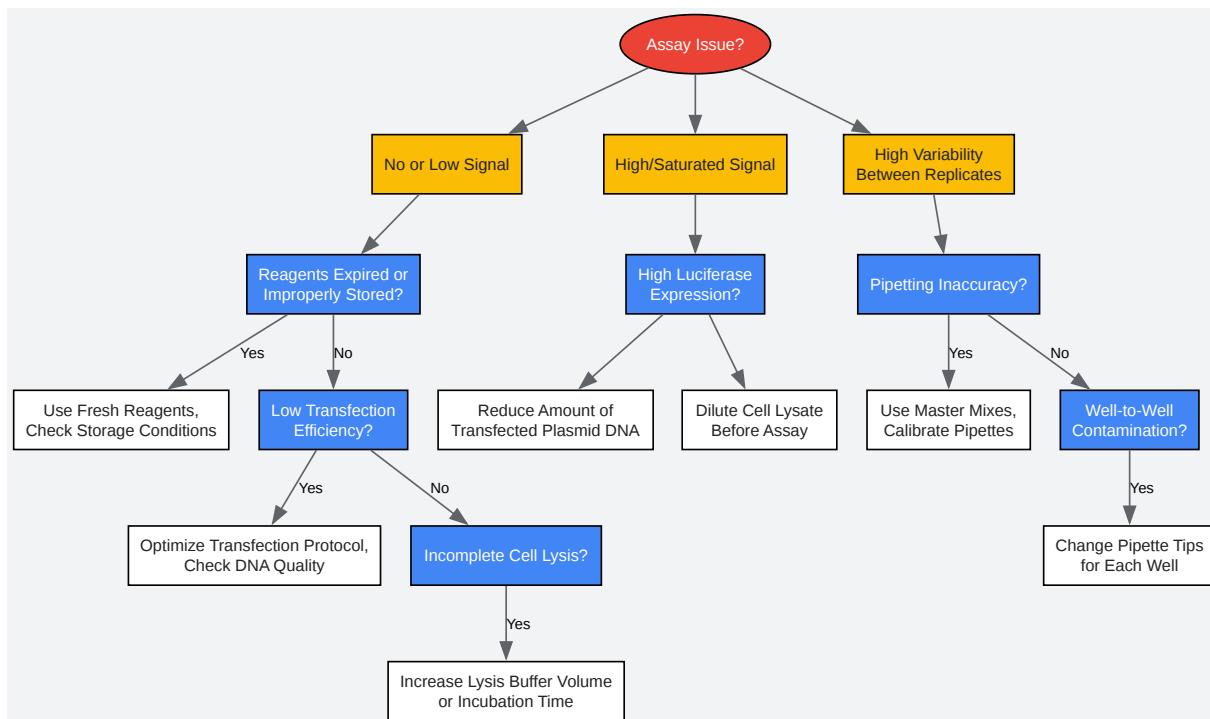
- Purified Firefly luciferase enzyme
- Thermostability assay buffer (e.g., 125 mM Tris-HCl pH 7.8, 1.3 mM DTT, 0.3 mg/mL BSA, 6.3 mM MgCl<sub>2</sub>)[\[11\]](#)
- D-luciferin stock solution
- ATP stock solution
- Microplate luminometer with injectors
- Thermal cycler or water bath
- Ice

#### Procedure:

- Prepare the buffered enzyme solution at the desired concentration.
- Aliquot the enzyme solution into microcentrifuge tubes for each time point and temperature to be tested.
- Incubate the aliquots at the designated temperatures (e.g., 25°C, 35°C, 40°C, 45°C) using a thermal cycler or water bath.[\[11\]](#)
- At specific time intervals (e.g., 0, 30, 60, 120, 180, 240, 300, 360 minutes), remove one aliquot from each temperature and immediately place it on ice to halt further thermal degradation.[\[11\]](#)
- After collecting all time points, equilibrate the samples to room temperature.
- Measure the remaining luciferase activity for each sample using a luminometer.
- In a 96-well white plate, add a small volume of each sample.
- Program the luminometer to inject the assay reagent (containing D-luciferin and ATP) and measure the resulting luminescence.
- Plot the percentage of remaining activity against time for each temperature to determine the enzyme's stability.

## Visualizations





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